molecular formula C6H15N5O B1665762 Argininamide CAS No. 2788-83-2

Argininamide

Cat. No.: B1665762
CAS No.: 2788-83-2
M. Wt: 173.22 g/mol
InChI Key: ULEBESPCVWBNIF-BYPYZUCNSA-N
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Description

Argininamide, specifically the L-argininamide form (CAS# 2788-83-2), is a hydrophilic amino acid derivative of arginine. Its core research value lies in its role as a ligand for binding DNA aptamers, making it a critical compound in the development of highly specific fluorescent aptasensors . In biochemical research, this application is pivotal for creating sensitive detection and diagnostic platforms. The molecular formula of the free base is C6H15N5O, with a molecular weight of 173.22 g/mol . Furthermore, this compound and its derivatives are significant in the field of peptide synthesis. Recent advances in sustainable Solid Phase Peptide Synthesis (SPPS) focus on the use of side-chain unprotected arginine to improve atom economy and reduce impurities during the cleavage process . This makes this compound-related compounds highly relevant for the efficient and green synthesis of complex peptides, including critical fragments of pharmaceutical peptides like liraglutide and semaglutide . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEBESPCVWBNIF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2788-83-2
Record name Argininamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ARGININAMIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29626ZE0WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Procedure

  • Resin Activation : A Rink amide resin is used to ensure C-terminal amidation.
  • Coupling : Fmoc-L-arginine(Pbf)-OH is coupled using activating agents like DIC/HOBt in DMF/DCM (2:1) under microwave irradiation (60°C, 20 min).
  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group.
  • Cleavage : TFA/water/TIS (95:2.5:2.5) liberates the peptide, yielding this compound after lyophilization.

Yields and Limitations

  • Yield : ~68–91% for analogous arginine-containing peptides.
  • Limitations : Requires specialized equipment and multi-step purification.

Direct Amidation Using Boron Lewis Acids

Boron-based catalysts like B(OCH₂CF₃)₃ enable direct amidation of unprotected arginine with amines, bypassing intermediate protection steps.

Protocol

  • Reaction Setup : Mix L-arginine (1 equiv), ammonium chloride (1.5 equiv), and B(OCH₂CF₃)₃ (2 equiv) in MeCN (0.5 M).
  • Conditions : Stir at 80°C for 5–24 hours.
  • Workup : Amberlyst resins remove excess reagents, followed by filtration and concentration.

Performance

  • Yield : ≤53% for polar amino acids due to competing side reactions.
  • Advantages : Avoids guanidine protection; suitable for small-scale synthesis.

Schotten-Baumann Reaction with Protected Intermediates

This classical method involves activating arginine’s carboxyl group as an acyl chloride, followed by reaction with ammonia.

Steps

  • Protection : Boc₂O protects the α-amino group, while the guanidine is masked with Pbf.
  • Activation : Treat Boc-Arg(Pbf)-OH with thionyl chloride to form the acyl chloride.
  • Amidation : React with NH₃ (g) in DCM/TEA at 0°C.
  • Deprotection : TFA cleavage yields this compound.

Outcomes

  • Yield : ~70–85% after purification.
  • Challenges : Multi-step synthesis increases complexity and cost.

Reductive Amidation with Nickel Catalysts

A novel approach employs nickel-based catalysts to couple arginine esters with nitro compounds, enabling one-pot synthesis.

Methodology

  • Substrate Preparation : Methyl arginate is synthesized via esterification.
  • Reaction : Combine ester, nitroethane (NH₂ source), and Ni/Al₂O₃ in TAME at 100°C under H₂.
  • Isolation : Filter and concentrate to obtain crude this compound.

Efficiency

  • Yield : 60–78% for aliphatic amides.
  • Scope : Limited to non-polar substrates; requires optimization for arginine.

Industrial-Scale Production and Purification

Fermentation-Derived Synthesis

  • Strain Cultivation : Corynebacterium glutamicum is fermented in glucose-rich media.
  • Extraction : Cation-exchange chromatography isolates L-arginine.
  • Amidation : Enzymatic conversion using transglutaminase yields this compound.

Purification Techniques

  • Lyophilization : Post-synthesis, the product is freeze-dried to >98% purity.
  • Decoloration : Activated carbon (2–5% wt) removes impurities at 50°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Reference
SPPS 68–91 >95 Moderate
Boron Catalysis 40–53 85–90 Low
Schotten-Baumann 70–85 >90 High
Nickel Reductive 60–78 80–88 Moderate
Fermentation 75–88 >95 Industrial

Chemical Reactions Analysis

Types of Reactions: Argininamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DNA Aptamer Sensors

Argininamide has been utilized in the development of label-free DNA sensors. A notable study demonstrated the use of a water-soluble fluorescent polymer combined with an aptamer specifically designed to detect this compound. The sensor exhibited a high sensitivity with a detection limit as low as 4.7 nM, showcasing the potential for real-time monitoring of this compound levels in biological samples .

Table 1: Characteristics of this compound-Based DNA Sensors

FeatureDescription
Detection Limit4.7 nM
Binding AffinityHigh affinity due to specific aptamer binding
SensitivityHigh sensitivity with minimal interference

Fluorescent Probes

Fluorescently labeled ligands based on this compound have been synthesized for use as pharmacological tools in studying neuropeptide Y receptors. These compounds facilitate the visualization and quantification of receptor interactions in live cells, providing insights into receptor dynamics and signaling pathways .

Protein Refolding

This compound has shown superior efficacy in enhancing protein refolding processes compared to its parent compound, arginine. A study indicated that the refolding yield of hen egg lysozyme increased by 1.7-fold when treated with 500 mM this compound, suggesting its utility as an additive in protein purification and biotechnological applications .

Table 2: Comparison of Refolding Yields

CompoundRefolding Yield IncreaseConcentration Used
L-ArginineBaseline500 mM
L-Argininamide1.7-fold500 mM

HIV-1 Research

In molecular dynamics studies, this compound has been investigated for its binding interactions with the HIV-1 transactivation response element (TAR) RNA. The binding enhances the structural stability of TAR and influences its interaction with viral proteins, which could inform therapeutic strategies against HIV .

Neurological Studies

Research indicates that this compound may play a role in modulating nitric oxide production in endothelial cells, which is crucial for vascular function and neurotransmission. This suggests potential implications for conditions related to excessive vasodilation and endothelial dysfunction .

Detection Methodologies

A comprehensive study highlighted the development of an aptamer-based sensor that utilizes minor groove binding dyes for detecting this compound without labeling, enhancing both sensitivity and specificity in biological assays .

Structural Studies

Nuclear Magnetic Resonance (NMR) studies have elucidated the structural conformations of HIV-1 TAR when bound to this compound, revealing critical insights into RNA-protein interactions that could be targeted for drug design .

Mechanism of Action

The mechanism of action of argininamide involves its interaction with specific molecular targets. One known target is the potassium voltage-gated channel subfamily A member 4, where this compound modulates the activity of this channel, affecting the transport of potassium ions across cell membranes . This interaction can influence various physiological processes, including muscle contraction and neurotransmission.

Comparison with Similar Compounds

Structural Analogs in Y1R Antagonists

Modifications to the Nω-carbamoyl group of argininamide significantly alter Y1R binding affinity and stability. Below is a comparative analysis of key derivatives:

Compound Structural Modification Y1R Binding Affinity (Ki) Stability/Functional Outcome Reference
This compound (1a) No carbamoyl substituent ~10 nM Baseline affinity, moderate stability
Compound 4 Nω-2-fluoropropionyl Not reported Rapid decomposition at pH 7.4
Compound 23 Nω-4-fluoropropanoylated spacer 1.3 nM High stability in vivo; PET-compatible
Compound 7 Nω-4-fluorobenzoyl ~5 nM Improved metabolic stability

Key Findings :

  • Fluorination at the Nω-position enhances target affinity but requires strategic placement. For instance, compound 23’s fluoropropanoyl spacer optimizes steric compatibility with Y1R’s subpocket between transmembrane domains V and VI, achieving sub-nanomolar affinity .
  • Bulkier substituents (e.g., benzoyl groups) reduce binding efficiency unless balanced with spacer moieties to avoid steric clashes .

RNA-Binding Analogs

This compound’s RNA-binding activity is compared to other ligands that stabilize nucleic acid structures:

Compound Mechanism of RNA Interaction Target RNA Functional Outcome Reference
This compound Base-triple formation, stacking HIV TAR RNA Arrests global RNA motions
Mg²+ Electrostatic stabilization HIV TAR RNA Stabilizes conformation without structural arrest
Tat peptide Protein-RNA hydrogen bonding HIV TAR RNA Recruits cyclin T1 for transcription

Key Findings :

  • This compound mimics the Tat peptide’s ability to induce base-triple formation (e.g., U23-A27-U38 in TAR RNA) but lacks the protein-derived motifs required for transcriptional activation .
  • Unlike Mg²+, which stabilizes RNA via nonspecific electrostatic interactions, this compound binds sequence-specifically, locking RNA into a rigid conformation .

Stereochemical Variants

Stereochemistry critically influences biological activity:

Compound Configuration Target Functional Notes Reference
L-Argininamide L-form Y1R, RNA High-affinity binding to Y1R
D-Argininamide D-form Undefined Reduced receptor compatibility

Key Findings :

  • The L-configuration is essential for Y1R binding, as the D-form fails to align with the receptor’s chiral binding pocket .

Research Implications

  • Design of PET Tracers : Fluorinated this compound derivatives (e.g., compound 23) exemplify the balance between affinity and stability for in vivo applications .
  • RNA Therapeutics : this compound’s RNA-binding specificity offers a template for developing small-molecule inhibitors of viral RNA .
  • Steric Optimization : Computational modeling of substituent volumes (e.g., van der Waals radii) predicts binding efficacy, aiding rational drug design .

Biological Activity

Argininamide, an amide derivative of the amino acid arginine, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This compound exhibits unique properties that differentiate it from its parent molecule, arginine, particularly in its interactions with biomolecules and its effects on cellular processes.

This compound (ArgAd) is characterized by the substitution of the carboxyl group in arginine with an amide group, which alters its charge and hydrophilicity. This modification enhances its binding affinity to various biological targets, including nucleic acids and proteins. The absence of a negative charge on the carboxyl group allows for more favorable interactions with positively charged sites on biomolecules, leading to increased efficacy in certain applications.

Binding Affinity Studies

Research indicates that this compound binds to the HIV-1 transactivation response (TAR) RNA with a higher affinity than arginine due to this lack of charge. Molecular dynamics simulations and NMR studies have shown that this binding induces conformational changes in the RNA structure, facilitating interactions necessary for viral replication . Furthermore, volumetric studies reveal that the binding of this compound to DNA aptamers is primarily driven by enthalpic contributions, although it results in unfavorable entropy changes .

Neuroprotective Properties

This compound has been studied for its neuroprotective effects, particularly in conditions associated with arginase dysfunction. Increased activity of arginase has been linked to various pathologies, including neurodegenerative diseases. By modulating arginine metabolism, this compound may help restore balance in nitric oxide production and reduce neuronal toxicity associated with excess ornithine .

Protein Refolding Enhancer

In biotechnological applications, this compound has demonstrated superior efficacy as a protein refolding agent compared to arginine. Studies show that it significantly increases the refolding yield of proteins such as hen egg lysozyme and bovine carbonic anhydrase . This property is attributed to its higher positive net charge, which stabilizes protein structures during refolding processes.

Case Studies and Clinical Implications

  • Neurophysiological Assessment in Argininemia : A case study highlighted the effectiveness of liver transplantation in a patient with argininemia—a condition characterized by elevated levels of arginine due to defective metabolism. Post-transplantation, significant improvements were observed in neurological function and overall health, suggesting that manipulating arginine levels through compounds like this compound could offer therapeutic benefits .
  • Cancer Therapeutics : Research into the role of arginine deprivation in myeloma cells suggests that partial starvation may enhance cell survival mechanisms through activation of stress response pathways. While not directly tested with this compound, these findings imply potential avenues for developing treatments that leverage similar metabolic pathways .

Summary of Research Findings

Study Focus Findings Implications
Binding AffinityThis compound binds more effectively to HIV-1 TAR RNA than argininePotential antiviral therapeutic applications
Neuroprotective EffectsModulates nitric oxide production; reduces neuronal toxicityPossible treatment for neurodegenerative disorders
Protein RefoldingEnhances refolding yields of proteins significantly more than L-arginineApplications in biotechnology for protein purification
Clinical Case StudyPost-liver transplant improvements in patients with argininemiaHighlights importance of managing arginine levels therapeutically

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Guidance :
  • Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathways modulated by this compound .
  • Use bioinformatics tools (e.g., STRING or Metascape) for network analysis .

Key Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Data Reporting : Adhere to guidelines for significant figures, error margins, and statistical rigor (e.g., p < 0.05 with Bonferroni correction) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.